(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride

Description

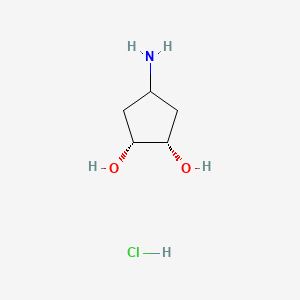

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol hydrochloride is a chiral cyclopentane derivative with a hydroxyl group at positions 1 and 2, an amino group at position 4, and a hydrochloride counterion. Its molecular formula is C₅H₁₂ClNO₂, and its stereochemistry is critical for biological interactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAWFGANNVMGPH-RSCCPHMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-49-9 | |

| Record name | rac-(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of amino and hydroxyl groups. One common method includes the reduction of a suitable cyclopentane derivative, followed by amination and hydroxylation under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amines.

Scientific Research Applications

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and neurotransmission.

Comparison with Similar Compounds

Structural Analogues: Stereochemical and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations:

- Stereochemistry: Minor changes in stereochemistry (e.g., 1R,2S,4R vs. 1R,2S,4S) alter hydrogen bonding and receptor binding .

- Functional Groups : The addition of a hydroxymethyl group (e.g., in the 1R,2S,3R,5R isomer) enhances hydrophilicity and solubility compared to the target compound .

Biological Activity

Overview

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant implications in biological research and medicinal chemistry. Its unique stereochemical configuration allows it to interact selectively with various biological targets, making it a valuable tool for studying enzyme-substrate interactions and exploring potential therapeutic applications.

- Molecular Formula : C5H11ClN2O2

- Molecular Weight : 150.61 g/mol

- CAS Number : 79200-57-0

- Stereochemistry : Chiral compound with specific configurations at multiple stereocenters.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors due to its stereochemistry. This binding can modulate enzymatic activity and influence metabolic pathways. The compound has been shown to participate in:

- Enzyme Inhibition : It can inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access.

- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signal transduction pathways.

1. Enzyme-Substrate Interactions

Research has demonstrated that this compound serves as a model compound for studying enzyme-substrate interactions. Its chirality plays a crucial role in determining the specificity and efficiency of these interactions.

2. Potential Therapeutic Uses

The compound has been investigated for its potential applications in treating neurological disorders and metabolic diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in neurotransmitter metabolism, this compound was found to significantly reduce enzyme activity at micromolar concentrations. The study highlighted the importance of the compound's stereochemistry in achieving effective inhibition.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress. Results indicated that treatment with this compound led to reduced neuronal cell death and improved survival rates compared to control groups.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition; neuroprotection | Binds to active sites of enzymes/receptors |

| (1R,2S)-4-Aminocyclopentane-1,2-Diol | Similar enzyme interactions | Less effective due to different chirality |

| (1R,3S)-3-Aminocyclopentanediol | Limited biological activity | Different binding affinity |

Research Findings

Recent studies have underscored the importance of chirality in determining the biological effects of cyclopentane derivatives. For instance:

- Chirality and Activity : The specific configuration of this compound enhances its binding affinity for certain enzymes compared to its racemic counterparts.

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics that support its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves asymmetric catalytic methods to achieve the desired stereochemistry. For example, hydroxy-protected intermediates (e.g., (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol) are synthesized via chiral auxiliaries or enantioselective catalysis, followed by deprotection and hydrochloride salt formation . Key steps include:

- Protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl or benzyl groups) to prevent side reactions.

- Stereoselective amination via reductive amination or enzymatic resolution to install the 4-amino group.

- HPLC or chiral column chromatography for purification to ensure >98% enantiomeric excess .

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

- NMR spectroscopy : Proton coupling constants (e.g., J values for vicinal diols) confirm the (1R,2S,4R) configuration. For example, the coupling between H1 and H2 in the cyclopentane ring typically falls within 3–5 Hz for cis-diols .

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice interactions .

- Optical rotation : Matches literature values for enantiopure samples (e.g., [α]D²⁵ = +15° to +25° in methanol) .

Q. What purification techniques are critical for isolating this compound in high purity?

- Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) resolves diastereomers .

- Recrystallization from ethanol/water mixtures removes inorganic salts and stabilizes the hydrochloride form .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2S,4R)-4-aminocyclopentane-1,2-diol influence its activity as a substrate in enzymatic reactions?

Enzymes like NAD+-dependent oxidoreductases exhibit stereochemical selectivity . For instance, Rhodococcus erythropolis DCL14 oxidizes (1S,2S,4R)-menth-8-ene-1,2-diol 40% faster than its (1R,2R,4S) counterpart . Mechanistic studies suggest:

- The (1R,2S,4R) configuration aligns with the enzyme’s active-site geometry, enabling optimal hydrogen bonding with catalytic residues.

- Kinetic assays (e.g., Michaelis-Menten parameters) quantify substrate specificity, with Km values differing by 2–3 fold between stereoisomers .

Q. What role does this compound play in fragment-based kinase inhibitor design?

As a cyclopentyl scaffold , it mimics ribose moieties in nucleoside analogs (e.g., PreQ0 derivatives). Key applications include:

Q. What methodologies are employed to assess its pharmacological potential in kinase inhibition?

- Biochemical assays : Measure IC₅₀ values using ADP-Glo™ kinase assays against panels of 50+ kinases .

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT or Caspase-3 activation .

- Molecular docking : Predict binding modes to ATP pockets using software like AutoDock Vina .

Q. Can microbial biotransformation be leveraged to modify this compound’s functional groups?

Yes. Gram-positive bacteria (e.g., Rhodococcus spp.) perform stereoselective oxidations or hydrogenations on cyclopentane diols. For example:

- Bio-oxidation : NAD+-dependent enzymes convert diols to ketones (e.g., 1-hydroxy-2-oxolimonene derivatives) .

- HPLC-MS monitors reaction progress, while circular dichroism confirms retained stereochemistry .

Contradictions and Limitations

- Enzyme specificity : While notes higher activity for (1S,2S,4R)-menth-8-ene-1,2-diol, extrapolation to (1R,2S,4R)-4-aminocyclopentane-1,2-diol requires empirical validation due to structural differences .

- Synthetic scalability : Asymmetric syntheses in and achieve high enantiopurity but require costly catalysts (e.g., Rhodium-BINAP complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.